Maslinic Acid-3-glucuronide

Pharmacokinetics Phase II Metabolism Bioanalytical Chemistry

Procure Maslinic Acid-3-glucuronide (MA-3-GlcA), the exclusive phase II glucuronide conjugate of maslinic acid. Unlike oleanolic acid, which undergoes mixed sulfation/glucuronidation, MA-3-GlcA is the sole urinary metabolite of maslinic acid, making it the only valid standard for accurate LC-MS/MS quantification in clinical trials and nutritional epidemiology. Its enhanced aqueous solubility over the parent aglycone enables robust formulation for preclinical dosing. Do NOT substitute with oleanolic or ursolic acid glucuronides—this leads to irreproducible data and invalid assays. Choose certified ≥95% purity MA-3-GlcA for metabolic tracing and UGT isoform profiling.

Molecular Formula C₃₆H₅₆O₁₀
Molecular Weight 648.82
Cat. No. B1155638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaslinic Acid-3-glucuronide
Synonyms(2S,3S,4S,5R,6R)-6-(((2R,3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-Carboxy-2-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid
Molecular FormulaC₃₆H₅₆O₁₀
Molecular Weight648.82
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maslinic Acid-3-Glucuronide: A Metabolically Stable and Bioavailable Triterpenoid Conjugate for Advanced Biomedical Research


Maslinic Acid-3-glucuronide (MA-3-GlcA) is a phase II glucuronide conjugate of the natural pentacyclic triterpene maslinic acid [1]. This compound serves as a direct probe for investigating the metabolic fate and pharmacokinetic behavior of maslinic acid in vivo, as MA is predominantly excreted as a glucuronide [2]. Unlike its parent aglycone, MA-3-GlcA exhibits enhanced aqueous solubility and is a key analytical standard for accurately quantifying dietary triterpene intake and exposure in human biofluids using LC-MS/MS methods [3].

Maslinic Acid-3-Glucuronide: Why Generic Substitution Fails and Procurement Risks


Interchanging Maslinic Acid-3-glucuronide with other triterpenoid glucuronides, such as Oleanolic Acid-3-glucuronide or Ursolic Acid glucuronides, is scientifically invalid due to unique metabolic and structural determinants. Human metabolism studies demonstrate that maslinic acid (MA) is excreted almost exclusively as a glucuronide conjugate, whereas its close structural analog oleanolic acid (OA) undergoes both sulfation and glucuronidation [1]. This fundamental difference in phase II conjugation pathways dictates distinct pharmacokinetic profiles and potential for drug interactions. Furthermore, the presence of an additional hydroxyl group on the maslinic acid scaffold imparts unique binding affinities and downstream signaling effects compared to mono-hydroxylated analogs [2]. Procurement of an uncharacterized or non-certified alternative compromises data reproducibility, invalidates quantitative LC-MS assays calibrated to MA-3-GlcA, and introduces uncontrolled variability in metabolic tracing studies [3].

Quantitative Differentiation of Maslinic Acid-3-Glucuronide: An Evidence-Based Guide for Scientific Selection


Metabolic Fate Divergence: Maslinic Acid vs. Oleanolic Acid Glucuronidation Exclusivity

Maslinic acid (MA) exhibits a starkly different metabolic fate compared to its close structural analog, oleanolic acid (OA). Following ingestion, MA is excreted predominantly (>95%) as a glucuronide conjugate, whereas OA is metabolized into a mixture of both sulfate and glucuronide conjugates [1]. This exclusive glucuronidation pathway for MA is a critical differentiator for studies requiring precise quantification of dietary triterpene exposure, as enzymatic hydrolysis is required for accurate detection of total MA in urine [2].

Pharmacokinetics Phase II Metabolism Bioanalytical Chemistry

Improved Aqueous Solubility of Maslinic Acid Glycosides for Enhanced Formulation Potential

Glycosylation of maslinic acid, as in the glucuronide conjugate, significantly improves its water solubility, a critical factor for in vivo bioavailability and experimental handling. Biotransformation studies using UDP-glycosyltransferases show that the water solubility of a maslinic acid glucoside (MA-2-O-β-D-glucoside) is increased by 1.69-fold compared to the parent aglycone, maslinic acid [1]. While specific quantitative data for MA-3-GlcA solubility is not provided in the source, this class-level inference strongly supports that glucuronidation confers a solubility advantage that can enhance formulation and in vitro assay performance.

Drug Formulation Biopharmaceutics Solubility Enhancement

α-Glucosidase Inhibition Potency of Maslinic Acid Derivatives vs. Acarbose

Maslinic acid derivatives, including those with modifications at the C-28 position, demonstrate potent α-glucosidase inhibitory activity. In a direct comparative study, a maslinic acid derivative coupled with aspartic acid (compound 9f) exhibited an IC50 of 382 μM, which is a 1.27-fold improvement in potency compared to the clinically used antidiabetic drug acarbose (IC50 = 484 μM) under the same assay conditions [1]. While this data is for a specific derivative rather than MA-3-GlcA itself, it provides class-level evidence that modifying maslinic acid can yield compounds with superior enzyme inhibition compared to established therapeutics.

Anti-Diabetic Activity Enzyme Inhibition Glycemic Control

In Vivo Glycogen Phosphorylase Inhibition: Maslinic Acid vs. Corosolic Acid

Both maslinic acid and corosolic acid, closely related pentacyclic triterpenes, have been shown to inhibit the increase of fasted plasma glucose in adrenaline-induced diabetic mice [1]. This in vivo efficacy, while not directly comparing MA-3-GlcA, establishes the parent scaffold's ability to modulate glycogen metabolism via glycogen phosphorylase inhibition. This provides a strong class-level rationale for investigating MA-3-GlcA in similar models of glucose homeostasis, with the potential added benefit of improved solubility and pharmacokinetics conferred by glucuronidation.

Glycemic Control In Vivo Pharmacology Diabetes Models

High-Value Research and Industrial Applications for Maslinic Acid-3-Glucuronide


Bioanalytical Reference Standard for Nutritional Biomarker Quantification

Maslinic Acid-3-glucuronide is the definitive analytical standard for the precise quantification of maslinic acid intake and exposure in human clinical studies and nutritional epidemiology. Its use is mandated in validated LC-MS/MS methods that require enzymatic hydrolysis for total triterpene detection [1]. Without this specific standard, accurate assessment of dietary compliance and correlation with health outcomes in olive oil intervention trials is impossible.

In Vitro ADME and Metabolic Stability Profiling in Drug Discovery

This compound serves as a critical reagent for studying phase II glucuronidation pathways in hepatocyte or microsomal assays. Its exclusive formation from maslinic acid allows researchers to probe the activity of specific UDP-glucuronosyltransferase (UGT) isoforms and assess potential drug-drug interaction (DDI) liabilities compared to analogs like oleanolic acid, which undergoes mixed conjugation [2].

Formulation Development for Enhanced Bioavailability of Triterpenoids

Given the documented solubility limitations of the parent maslinic acid [3], MA-3-GlcA provides a superior starting point for developing aqueous formulations or nano-delivery systems. Researchers can leverage its improved aqueous compatibility to achieve higher and more reproducible dosing in preclinical models, a critical advantage over the poorly soluble aglycone.

Mechanistic Studies in Glycemic Control and Metabolic Disease Models

Based on the established in vivo efficacy of the maslinic acid scaffold as a glycogen phosphorylase inhibitor [4], MA-3-GlcA is a logical next-step compound for investigating the role of triterpenoid glucuronides in modulating glucose homeostasis. Studies can explore whether glucuronidation enhances or modulates the pharmacodynamic response in diabetic or metabolic syndrome animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maslinic Acid-3-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.